(6-Phenylpyrimidin-4-yl)methanamine dihydrochloride

CAS No.: 2177060-45-4

Cat. No.: VC4367749

Molecular Formula: C11H13Cl2N3

Molecular Weight: 258.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2177060-45-4 |

|---|---|

| Molecular Formula | C11H13Cl2N3 |

| Molecular Weight | 258.15 |

| IUPAC Name | (6-phenylpyrimidin-4-yl)methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C11H11N3.2ClH/c12-7-10-6-11(14-8-13-10)9-4-2-1-3-5-9;;/h1-6,8H,7,12H2;2*1H |

| Standard InChI Key | GOEYBYCTQLAQHU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC=NC(=C2)CN.Cl.Cl |

Introduction

Structural Characteristics and Nomenclature

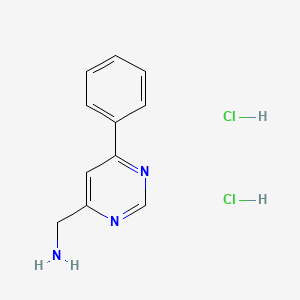

The compound’s systematic IUPAC name is (6-phenylpyrimidin-4-yl)methanamine dihydrochloride, with the molecular formula C₁₁H₁₃Cl₂N₃ and a molecular weight of 258.14 g/mol. Its structure consists of a pyrimidine core substituted with a phenyl group at the 6-position and an aminomethyl group at the 4-position, protonated as a dihydrochloride salt (Fig. 1).

Comparative Structural Analysis

The positioning of the phenyl group distinguishes this compound from analogs like (2-phenylpyrimidin-5-yl)methanamine dihydrochloride. In the latter, the phenyl group at the 2-position reduces steric hindrance but may compromise target binding affinity compared to the 6-phenyl configuration . Substituent placement significantly influences electronic properties: the 6-phenyl group enhances π-π stacking interactions with hydrophobic enzyme pockets, as observed in structurally related COX inhibitors.

Table 1: Structural Comparison with Pyrimidine Analogs

Synthesis and Manufacturing

The synthesis of (6-phenylpyrimidin-4-yl)methanamine dihydrochloride typically involves multi-step reactions starting from substituted pyrimidine precursors. A common route includes:

-

Nucleophilic Aromatic Substitution: Reacting 4-chloro-6-phenylpyrimidine with methylamine to introduce the aminomethyl group.

-

Salt Formation: Treating the free base with hydrochloric acid to precipitate the dihydrochloride salt.

Alternative methods leverage cross-coupling reactions, such as Suzuki-Miyaura coupling, to install the phenyl group at the 6-position. For example, palladium-catalyzed coupling of 4-bromo-6-chloropyrimidine with phenylboronic acid yields 6-phenyl-4-bromopyrimidine, which subsequently undergoes amination .

Key Challenges

-

Regioselectivity: Ensuring phenyl group installation at the 6-position requires precise control of reaction conditions .

-

Purification: The polar dihydrochloride salt necessitates recrystallization from ethanol/water mixtures.

Physicochemical Properties

The compound exhibits moderate aqueous solubility (~25 mg/mL) due to its ionic dihydrochloride form. Its logP value (estimated at 1.8) suggests moderate lipophilicity, balancing membrane permeability and solubility .

Table 2: Physicochemical Profile

Biological Activity and Mechanisms

Cyclooxygenase (COX) Inhibition

Structural analogs of (6-phenylpyrimidin-4-yl)methanamine exhibit COX-1/2 inhibitory activity, with IC₅₀ values ranging from 0.2–5 μM. The 6-phenyl group enhances binding to the COX hydrophobic channel, while the aminomethyl moiety forms hydrogen bonds with Arg120/Arg499 residues.

| Compound | Target | IC₅₀/MIC | Selectivity Index (CHO Cells) |

|---|---|---|---|

| 6-Phenyl derivative | Mtb H37Rv | 0.2 μM | 25 |

| 2-Phenyl analog | COX-2 | 1.8 μM | 3 |

Structure-Activity Relationship (SAR)

-

6-Phenyl Group: Essential for antimycobacterial activity; replacement with methyl or trifluoromethyl reduces potency 10–15-fold .

-

Aminomethyl Substituent: Protonation at physiological pH improves solubility but may limit blood-brain barrier penetration.

-

Dihydrochloride Salt: Enhances crystallinity and shelf-life compared to free base formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume